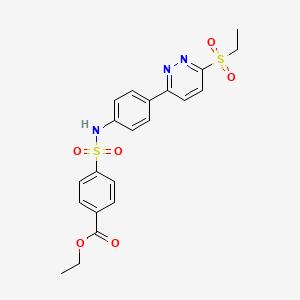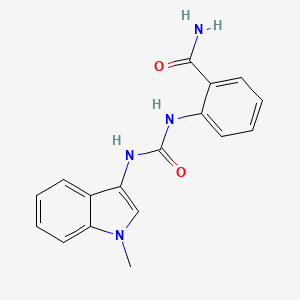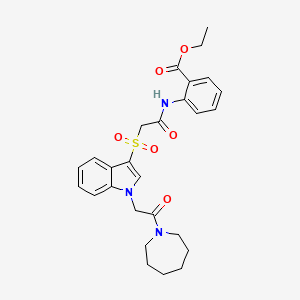![molecular formula C20H18Cl2F3N5O B2994941 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone CAS No. 303986-15-4](/img/structure/B2994941.png)
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone is a synthetic organic compound belonging to the quinoxalinone family. This compound exhibits various pharmacological properties, making it a significant subject of study in medicinal chemistry. Its structural uniqueness, incorporating both chlorinated and trifluoromethylated pyridinyl groups, adds to its interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone typically involves a multi-step process:
Formation of the quinoxaline core: : The quinoxaline backbone is prepared through the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.
Substitution reactions:
Attachment of the pyrrolidinyl group: : The pyrrolidinyl group is then introduced via nucleophilic substitution reactions, typically employing an amine or amide group as the nucleophile.
Final modifications: : Additional functional groups, such as the trifluoromethyl group, are introduced through further reactions like halogen exchange or selective fluorination.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using scalable methods, ensuring consistency and purity. The process involves:
Bulk synthesis of intermediates: : Large-scale production of quinoxaline derivatives and chlorinated pyridinyl precursors.
Optimization of reaction conditions: : Employing catalysts and solvents that maximize yields and minimize by-products.
Purification techniques: : Advanced purification methods such as recrystallization, chromatography, and distillation ensure the final product's high purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms to form oxidized derivatives.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: : Replacement of functional groups with other groups under suitable conditions.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic conditions.
Reducing agents: : Lithium aluminum hydride, sodium borohydride, or hydrogen gas over palladium catalysts.
Substitution reagents: : Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acid chlorides).
Oxidized products: : Quinones, oximes, or N-oxides.
Reduced products: : Hydroquinones, amines, or alcohols.
Substitution products: : Halogenated derivatives, alkylated or acylated compounds.
Applications De Recherche Scientifique
Chemistry: This compound is studied for its potential as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, enabling the creation of complex molecules with desired properties.
Biology: In biological research, it is used as a probe to study cellular mechanisms and as a potential therapeutic agent in drug development. Its interactions with biological targets are of particular interest.
Medicine: Medically, it holds promise as a lead compound in developing drugs for treating various diseases
Industry: Industrially, it is used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular pathways vary depending on the context of its use, but often involve modulation of signal transduction, gene expression, or protein activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
6-chloro-1-(2-{[3-chloro-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks the trifluoromethyl group, leading to different pharmacological properties.
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks the 6-chloro substituent, affecting its chemical reactivity and interactions.
6-chloro-1-(2-{[2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks both the chlorinated and trifluoromethylated groups, resulting in a distinct pharmacological profile.
Uniqueness: The presence of both chlorinated and trifluoromethylated pyridinyl groups, along with the quinoxalinone and pyrrolidinyl moieties, distinguishes 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone from its analogs. These structural features contribute to its unique chemical reactivity, biological activity, and potential therapeutic applications.
Hope this thorough exploration of this compound provides the insight you need!
Propriétés
IUPAC Name |
6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-pyrrolidin-1-ylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N5O/c21-13-3-4-16-15(10-13)28-18(29-6-1-2-7-29)19(31)30(16)8-5-26-17-14(22)9-12(11-27-17)20(23,24)25/h3-4,9-11H,1-2,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFDQMZKZVMQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2994864.png)

![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)





![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)



